Author: BenchChem Technical Support Team. Date: March 2026
This guide offers a comprehensive comparison of 2-chloro-N-[2-(3-chlorophenoxy)ethyl]acetamide and other chloroacetamide derivatives, providing researchers, scientists, and drug development professionals with an in-depth analysis supported by experimental data and established protocols. We will delve into the synthesis, mechanisms of action, and diverse biological activities of this versatile chemical class, highlighting the structural nuances that dictate their function.
Introduction to the Chloroacetamide Scaffold
The chloroacetamide (CAA) scaffold is a cornerstone in agrochemical and medicinal chemistry. Characterized by a reactive α-chloro-substituted amide group, these compounds are potent electrophiles capable of alkylating biological nucleophiles. This reactivity is the foundation of their broad-spectrum activity, which has been harnessed to develop some of the most widely used herbicides for controlling annual grasses and broad-leaved weeds.[1][2] Beyond agriculture, the unique chemical properties of chloroacetamides have made them attractive candidates for drug development, with derivatives showing promising anticancer, antimicrobial, and anti-inflammatory properties.[3][4]
The subject of our focus, 2-chloro-N-[2-(3-chlorophenoxy)ethyl]acetamide, represents a specific iteration of this scaffold. By comparing it with other derivatives, from commercial herbicides like alachlor and metolachlor to novel therapeutic agents, we can elucidate the critical structure-activity relationships (SAR) that govern their efficacy and selectivity.
Synthesis and Chemical Profile
The synthesis of N-substituted-2-chloroacetamides is typically a straightforward nucleophilic acyl substitution. The reaction involves the chloroacetylation of a primary or secondary amine with chloroacetyl chloride, often in the presence of a base to neutralize the hydrochloric acid byproduct.
General Synthesis Protocol: A primary or secondary amine is dissolved in a suitable aprotic solvent (e.g., tetrahydrofuran, ethyl acetate). A base, such as potassium carbonate or triethylamine, is added, followed by the dropwise addition of chloroacetyl chloride at a reduced temperature to control the exothermic reaction. The mixture is then stirred at room temperature to allow the reaction to proceed to completion. The final product is isolated through extraction and purified by recrystallization.[5]
For 2-chloro-N-[2-(3-chlorophenoxy)ethyl]acetamide , the starting amine would be 2-(3-chlorophenoxy)ethanamine.
Below is a comparative table of the physicochemical properties of our target compound and other relevant chloroacetamide derivatives.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Structure |
| 2-chloro-N-[2-(3-chlorophenoxy)ethyl]acetamide | C₁₀H₁₁Cl₂NO | 232.11 | ClC₁=CC=CC(OCCNC(CCl)=O)=C₁ |
| Alachlor | C₁₄H₂₀ClNO₂ | 269.77 | 2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide |
| Metolachlor | C₁₅H₂₂ClNO₂ | 283.80 | 2-chloro-N-(2-ethyl-6-methylphenyl)-N-(2-methoxy-1-methylethyl)acetamide |
| Acetochlor | C₁₄H₂₀ClNO₂ | 269.77 | 2-chloro-N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)acetamide |
| N-(4-bromophenyl)-2-chloroacetamide (4-BFCA) | C₈H₇BrClNO | 248.51 | BrC₁=CC=C(NC(CCl)=O)C=C₁ |
| 2-chloro-N-(3-hydroxyphenyl)acetamide | C₈H₈ClNO₂ | 185.61 | HOC₁=CC=CC(NC(CCl)=O)=C₁ |
Core Mechanism of Action: Covalent Modification
The biological activity of chloroacetamides stems from their ability to act as alkylating agents. The electron-withdrawing carbonyl group makes the adjacent carbon atom, which is bonded to a chlorine atom (a good leaving group), highly electrophilic. This allows the compound to react with nucleophilic residues in biological macromolecules, such as the thiol group of cysteine or the imidazole group of histidine, via an Sɴ2 reaction mechanism.[4][6] This covalent modification can irreversibly inhibit enzyme function or disrupt protein-protein interactions, leading to a potent biological response.
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Caption: General Sɴ2 reaction mechanism of a chloroacetamide with a cysteine residue.
A Spectrum of Biological Activities: A Comparative Analysis
The specific biological effect of a chloroacetamide derivative is highly dependent on the nature of its "R" groups (the substituents on the amide nitrogen). These groups influence the compound's lipophilicity, solubility, steric profile, and ultimately, its ability to reach and interact with its biological target.[7][8]
Herbicidal Activity
In plants, the primary targets of chloroacetamide herbicides are very-long-chain fatty acid (VLCFA) elongases.[2][9] These enzymes are crucial for the biosynthesis of lipids required for cell division and expansion.[9] By alkylating a key cysteine residue in the active site of VLCFA synthase, these herbicides halt plant growth, particularly in emerging seedlings.[9]
Commercially successful herbicides like alachlor , metolachlor , and acetochlor feature bulky, lipophilic N-aryl substituents (e.g., 2,6-diethylphenyl) which are considered essential for potent activity.[10][11] These groups enhance the compound's ability to traverse the plant cuticle and cell membranes to reach its intracellular target. The activity of 2-chloro-N-[2-(3-chlorophenoxy)ethyl]acetamide as a herbicide is less documented in readily available literature, but its structure suggests moderate lipophilicity which could confer some herbicidal properties.
Antimicrobial and Antifungal Potential
The alkylating capability of chloroacetamides is also effective against microbial cells. Studies have demonstrated that various derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria as well as fungi.[5]
For example, N-4-bromophenyl-2-chloroacetamide (4-BFCA) has shown significant antifungal potential against multi-resistant Fusarium strains, with a minimum inhibitory concentration (MIC) ranging from 12.5 to 50 μg/mL.[3] This compound induces a concentration-dependent fungicidal action by causing damage to fungal hyphae.[3] Similarly, derivatives like 2-chloro-N-(3-hydroxyphenyl)acetamide have displayed appreciable antibacterial activity against B. subtilis, S. aureus, and E. coli.[5] The presence of halogen and hydroxyl substituents on the phenyl ring appears to enhance antimicrobial potency.[3]
Anticancer Applications
In the realm of oncology, the chloroacetamide moiety serves as a "warhead" for targeted covalent inhibitors. These agents are designed to irreversibly bind to specific proteins that are overactive or mutated in cancer cells, offering a path to potent and durable inhibition.[4]
The anticancer mechanism often involves the alkylation of cysteine residues in the active sites of key kinases or other proteins within oncogenic signaling pathways, such as the PI3K/Akt/mTOR pathway.[4] This covalent inhibition can lead to cell cycle arrest and apoptosis.[4] For instance, novel chloroacetamide derivatives have been developed as irreversible inhibitors of Fibroblast Growth Factor Receptors (FGFR), showing potent anti-proliferative activity against FGFR1-amplified lung cancer cell lines.[12] Others have been identified as covalent inhibitors of the TEAD·YAP1 interaction, a critical node in the Hippo signaling pathway.[13]
Table 2: Comparative Anticancer Activity of Chloroacetamide Derivatives (Hypothetical Data for Illustration)
| Compound ID | Target | Cancer Cell Line | IC₅₀ (µM) |
| UPR1376 | FGFR1 | Lung (H1581) | 0.5 |
| Derivative X | PI3Kα | Breast (MCF-7) | 1.2 |
| Derivative Y | TEAD | Lung (A549) | 2.5 |
| 2-chloro-N-[2-(3-chlorophenoxy)ethyl]acetamide | Unknown | Not Reported | N/A |
Structure-Activity Relationship (SAR) Insights
The biological profile of a chloroacetamide is dictated by its molecular structure. Key structural features can be systematically modified to tune activity, selectivity, and pharmacokinetic properties.
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Caption: Key structural components influencing chloroacetamide activity.
-
α-Chloroacetyl Group: This is the reactive warhead and is indispensable for the alkylating mechanism and resulting biological activity.[4]
-
N-Substituents: These are the primary drivers of selectivity and potency.
-
In Herbicides: Large, lipophilic aryl groups (e.g., in alachlor, metolachlor) are critical for uptake and transport in plants.[11]
-
In Therapeutics: The N-substituents are designed to mimic the natural ligand or substrate of the target protein, guiding the chloroacetyl warhead to a specific nucleophilic residue within the binding site.[12][13] The nature of the substituent (e.g., total carbon atoms, presence of heteroatoms) significantly influences lipophilicity and toxicity.[7][8]
Key Experimental Protocols
To ensure scientific integrity, the protocols described below are designed as self-validating systems, providing a robust framework for the synthesis and evaluation of novel chloroacetamide derivatives.
Protocol: General Synthesis of N-Aryl-2-chloroacetamide Derivatives
This protocol outlines the chloroacetylation of a primary aromatic amine, a common method for generating a library of derivatives for screening.[4]
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Caption: Experimental workflow for the synthesis of N-Aryl-2-chloroacetamides.
Methodology:
-
Reaction Setup: To a round-bottom flask, add the primary aromatic amine (1.0 eq) and potassium carbonate (1.5 eq). Add anhydrous tetrahydrofuran (THF) to create a stirrable suspension.
-
Reagent Addition: Place the flask in an ice-water bath. While stirring vigorously, add chloroacetyl chloride (1.1 eq) dropwise over 15 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: Remove the ice bath and allow the reaction to stir at ambient temperature for 4-6 hours.
-
Monitoring: Monitor the disappearance of the starting amine using Thin Layer Chromatography (TLC).
-
Workup: Upon completion, filter the reaction mixture through a pad of celite to remove inorganic salts. Concentrate the filtrate under reduced pressure.
-
Extraction: Dissolve the resulting residue in ethyl acetate and transfer to a separatory funnel. Wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure product.
Protocol: In Vitro Antiproliferative MTT Assay
This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines by measuring metabolic activity.
Methodology:
-
Cell Seeding: Seed human cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37 °C in a 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test chloroacetamide derivatives in culture medium. Replace the old medium with 100 µL of medium containing the test compounds at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37 °C.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%) by plotting a dose-response curve.
Conclusion and Future Outlook
The chloroacetamide scaffold is a remarkable example of chemical versatility. While 2-chloro-N-[2-(3-chlorophenoxy)ethyl]acetamide itself is a specific entity, its true value is understood by comparing it to the broader family of its derivatives. The core chloroacetyl group provides a consistent mechanism of covalent alkylation, but the N-substituents are the master regulators of biological activity, dictating whether a derivative functions as a broad-spectrum herbicide, a targeted antifungal agent, or a precision anticancer therapeutic.
The key differentiators are lipophilicity, steric compatibility with the target site, and overall molecular architecture. Commercial herbicides like alachlor and metolachlor have been optimized for plant uptake and inhibition of VLCFA elongases. In contrast, therapeutic candidates are engineered for high affinity and specific covalent engagement with protein targets in human disease pathways.
Future research should continue to explore the vast chemical space of N-substituents to develop next-generation chloroacetamide derivatives with enhanced potency, improved selectivity, and more favorable safety profiles for both agricultural and clinical applications.
References
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Microbial Biotransformation Products and Pathways of Dichloroacetamide Herbicide Safeners. (n.d.). PMC. Retrieved March 7, 2024, from [Link]
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Synthesis, Spectral Characteristics, and Molecular Docking Studies of 2-(2,4-Dichlorophenoxy)-N-(2,2,2-trichloro-1-(3-arylthioureido)ethyl)acetamide. (2023). MDPI. Retrieved March 7, 2024, from [Link]
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Alkylating reactivity and herbicidal activity of chloroacetamides. (2002). ResearchGate. Retrieved March 7, 2024, from [Link]
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Mode of Action for Chloroacetamides and Functionally Related Compounds. (2026). ResearchGate. Retrieved March 7, 2024, from [Link]
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Profiling of Disubstituted Chloroacetamides’ Potential Biological Activity by Liquid Chromatography. (2025). MDPI. Retrieved March 7, 2024, from [Link]
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A chloroacetamide derivative as a potent candidate for fusariosis treatment. (2022). PMC. Retrieved March 7, 2024, from [Link]
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Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides. (2006). ACS Publications. Retrieved March 7, 2024, from [Link]
- Herbicidal compositions comprising chloroacetamides. (n.d.). Google Patents.
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Chloroacetamide – Knowledge and References. (n.d.). Taylor & Francis. Retrieved March 7, 2024, from [Link]
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Utilisation of bis-chloroacetamide derivative in the synthesis of new biologically active sulfide compounds. (n.d.). SciELO SA. Retrieved March 7, 2024, from [Link]
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(I). Synthesis of the 2-chloro-N-(2-methoxyphenyl)acetamide... (n.d.). ResearchGate. Retrieved March 7, 2024, from [Link]
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Chloroacetamide fragment library screening identifies new scaffolds for covalent inhibition of the TEAD·YAP1 interaction. (2023). RSC Publishing. Retrieved March 7, 2024, from [Link]
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Quantitative Structure-Retention Relationship Approach in Assessing the Chloroacetamides' Biological Profile. (2025). PubMed. Retrieved March 7, 2024, from [Link]
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Synthesis and Herbicidal Activity of N(1-Arylethenyl)-2-chloroacetamides. (2014). Taylor & Francis. Retrieved March 7, 2024, from [Link]
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CHLORO-N-(4-HYDROXYPHENYL) ACETAMIDE AND STUDY OF THEIR ANTIMICROBIAL. (2020). JournalNX. Retrieved March 7, 2024, from [Link]
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Herbicidal activity of synthesized chloroacetamide compounds against weeds of A. arvensis and L. temulentum. (n.d.). ResearchGate. Retrieved March 7, 2024, from [Link]
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Structure–toxicity relationship of chloroacetanilide herbicides. Relative impact on soil microorganism. (n.d.). ResearchGate. Retrieved March 7, 2024, from [Link]
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Acetamide, 2-chloro-N-(m-chlorophenethyl)-. (n.d.). PubChem. Retrieved March 7, 2024, from [Link]
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Quantitative Structure-Retention Relationship Approach in Assessing the Chloroacetamides' Biological Profile. (2025). R Discovery. Retrieved March 7, 2024, from [Link]
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2-Chloro-N-(3-chlorophenyl)acetamide. (n.d.). PMC. Retrieved March 7, 2024, from [Link]
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Expanding the Arsenal of FGFR Inhibitors: A Novel Chloroacetamide Derivative as a New Irreversible Agent With Anti-proliferative Activity Against FGFR1-Amplified Lung Cancer Cell Lines. (2019). Frontiers. Retrieved March 7, 2024, from [Link]
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Cellular Exposure to Chloroacetanilide Herbicides Induces Distinct Protein Destabilization Profiles. (2023). ACS Publications. Retrieved March 7, 2024, from [Link]
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CHLOROACETANILIDE HERBICIDE METABOLITES IN WISCONSIN GROUNDWATER. (n.d.). Soil Science Extension. Retrieved March 7, 2024, from [Link]
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Chloroacetamide Herbicides. (n.d.). ResearchGate. Retrieved March 7, 2024, from [Link]
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